![molecular formula C12H7F3N6O3 B2643417 1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol CAS No. 1007032-54-3](/img/structure/B2643417.png)
1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol
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Description
1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol, also known as NTTP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. NTTP is a heterocyclic compound that contains a pyrazole and triazole ring, and it has been synthesized using various methods.
Scientific Research Applications
Material Science Applications
In material science, compounds structurally related to "1-[2-nitro-4-(trifluoromethyl)phenyl]-4-(1H-1,2,4-triazol-1-yl)-1H-pyrazol-5-ol" have been explored for their potential as high-energy materials. For example, a study on the synthesis of 6-Nitro-pyrazolo[3,4-c]furazanate 5-oxide, an energetic salt with high detonation performance, demonstrates the utility of similar compounds in creating green explosives with detonation velocities comparable to RDX, indicating potential applications in safer and more environmentally friendly explosives (Tang, He, & Shreeve, 2017).
Pharmacological Applications
While excluding drug use and dosage, it's worth noting that derivatives of this compound class have been studied for their antimicrobial properties. For instance, pyrazole derivatives synthesized through Vilsmeier–Haack formylation showed broad-spectrum antimicrobial activities against various bacterial and fungal strains, suggesting their potential as lead compounds for the development of new antimicrobial agents (Bhat et al., 2016).
Chemistry Applications
Chemistry applications include the synthesis and characterization of novel pyrazole derivatives for potential use in various chemical processes. For example, a study on the synthesis of new 1,2,4-triazole[3,4-b][1,3,4]thiadiazoles bearing pyrazole moieties as potent antimicrobial agents indicates the versatility of these compounds in synthesizing agents with significant biological activities (Reddy et al., 2010). Another study detailed the synthesis of energetic salts of nitro-substituted azoles, emphasizing the importance of such compounds in the development of novel energetic materials (Xue, Gao, Twamley, & Shreeve, 2007).
properties
IUPAC Name |
2-[2-nitro-4-(trifluoromethyl)phenyl]-4-(1,2,4-triazol-1-yl)-1H-pyrazol-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7F3N6O3/c13-12(14,15)7-1-2-8(9(3-7)21(23)24)20-11(22)10(4-17-20)19-6-16-5-18-19/h1-6,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIUNLIHITDWQHN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])N2C(=O)C(=CN2)N3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7F3N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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